molecular formula C9H13N3O4 B1398111 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazole-3-carboxylic acid CAS No. 896466-71-0

4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazole-3-carboxylic acid

Cat. No.: B1398111
CAS No.: 896466-71-0
M. Wt: 227.22 g/mol
InChI Key: VPTXKOPDNQVXFD-UHFFFAOYSA-N
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Description

Background and Significance of Pyrazole Derivatives in Modern Chemistry

Pyrazole derivatives have established themselves as privileged scaffolds in contemporary medicinal chemistry, demonstrating exceptional versatility in drug design and synthetic applications. These compounds, characterized by their five-membered heterocyclic ring containing two adjacent nitrogen atoms, exhibit remarkable structural diversity and biological activity profiles. The significance of pyrazole-based molecules extends far beyond their fundamental chemical properties, encompassing a broad spectrum of pharmacological activities including anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic properties.

The structural adroitness of pyrazole cores emanates from their aromatic nature, which provides multiple reactive positions where electrophilic, nucleophilic, alkylation, and oxidative reactions can occur. This reactivity profile has enabled researchers to develop numerous synthetic methodologies for preparing functionalized pyrazole derivatives with tailored properties. The versatility of pyrazole chemistry is further enhanced by the ability to construct fused bicyclic skeletons, thereby expanding the chemical space available for drug discovery and materials science applications.

Recent synthetic developments have focused on creating more efficient and selective methods for pyrazole construction. For instance, researchers have developed multicomponent approaches that allow for the simultaneous introduction of multiple functional groups, thereby streamlining synthetic routes and improving overall efficiency. The incorporation of pyrazole moieties into pharmaceutical compounds has consistently led to improved pharmacokinetic profiles and enhanced target specificity, making these derivatives indispensable tools in modern drug development.

Overview of 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazole-3-carboxylic acid

This compound, identified by Chemical Abstracts Service number 896466-71-0, represents a sophisticated example of protected pyrazole chemistry. This compound features a pyrazole ring system substituted at the 3-position with a carboxylic acid group and at the 4-position with a tert-butoxycarbonyl-protected amino group. The molecular structure, with the formula C9H13N3O4, demonstrates the elegant integration of multiple functional groups within a single heterocyclic framework.

The compound's structural features make it particularly valuable as a building block in pharmaceutical synthesis. The tert-butoxycarbonyl protecting group serves as a temporary masking strategy for the amino functionality, allowing for selective transformations at other positions without interference from the basic nitrogen atom. This protection strategy is essential in complex synthetic sequences where multiple functional group manipulations are required. The carboxylic acid functionality at the 3-position provides additional opportunities for derivatization through standard carbodiimide coupling reactions or conversion to esters and amides.

The synthetic accessibility of this compound has been demonstrated through various methodological approaches, with researchers developing efficient protocols for its preparation from readily available starting materials. The compound's stability under standard laboratory conditions, combined with its well-defined reactivity profile, has made it a preferred choice for researchers working in the field of heterocyclic amino acid synthesis and medicinal chemistry.

Scope and Objectives of the Research

The primary objective of this comprehensive analysis is to provide a detailed examination of this compound from multiple perspectives, encompassing its structural characteristics, synthetic methodologies, and potential applications in pharmaceutical and materials science. This research aims to consolidate current knowledge about this specific compound while identifying opportunities for future development and application.

The scope of this investigation encompasses several key areas of inquiry. First, we examine the fundamental structural properties of the compound, including its conformational preferences, electronic characteristics, and intermolecular interactions. This structural analysis provides the foundation for understanding the compound's reactivity patterns and potential applications in synthetic chemistry. Second, we explore the various synthetic approaches that have been developed for preparing this compound, with particular emphasis on methods that demonstrate efficiency, selectivity, and scalability.

Additionally, this research investigates the compound's role as a building block in the synthesis of more complex heterocyclic systems. The analysis includes examination of protection and deprotection strategies, functional group transformations, and applications in multi-step synthetic sequences. Finally, we assess the compound's potential applications in pharmaceutical research, including its use in the synthesis of biologically active molecules and its contribution to the development of new therapeutic agents.

Structure of the Review

This comprehensive review is organized into four main sections, each designed to provide detailed coverage of specific aspects of this compound research and applications. The organizational structure follows a logical progression from fundamental properties to practical applications, ensuring that readers can build understanding systematically.

The introduction section establishes the broader context of pyrazole chemistry while focusing specifically on the target compound. This section provides essential background information about pyrazole derivatives' significance in modern chemistry and introduces the specific structural features that make this compound particularly valuable. The introduction also outlines the research objectives and scope, providing readers with a clear understanding of the review's goals and limitations.

Following the introduction, subsequent sections will delve into specific aspects of the compound's chemistry and applications. Each section is designed to provide comprehensive coverage of its designated topic while maintaining connections to the overall narrative. The review incorporates detailed analysis of synthetic methodologies, structural characterization techniques, and practical applications, supported by relevant data tables and research findings from recent literature.

Throughout the review, special attention is given to presenting information in a manner that is accessible to researchers across different specializations while maintaining the technical depth required for practical application. The review concludes with a synthesis of key findings and identification of future research directions, providing readers with both current knowledge and perspectives on emerging opportunities in this field.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-9(2,3)16-8(15)11-5-4-10-12-6(5)7(13)14/h4H,1-3H3,(H,10,12)(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTXKOPDNQVXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(NN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the pyrazole ring with appropriate substituents (amino and carboxylic acid groups).
  • Protection of the amino group with the tert-butoxycarbonyl (Boc) group.

This can be achieved either by introducing the Boc group after pyrazole formation or by using Boc-protected intermediates in the pyrazole synthesis.

Reference: Beilstein J. Org. Chem., 2007, detailing synthesis of 4-aminopyrazole carboxylic acid derivatives via arylhydrazononitriles

Alternative Method: Condensation of β-Ketonitriles with Hydrazines

  • β-Ketonitriles can be condensed with hydrazines to form 5-aminopyrazoles, which can be further functionalized.
  • This method is versatile for synthesizing aminopyrazoles with various substituents.
  • After pyrazole ring formation, selective protection of the amino group with Boc can be performed.
  • Hydrolysis of ester groups to carboxylic acids can be done under acidic or basic conditions.

Reference: Beilstein J. Org. Chem., 2011, describing versatile synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines

Boc Protection Step

  • The Boc group is introduced by reacting the free amino group of the pyrazole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
  • The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
  • The Boc group protects the amino functionality during subsequent synthetic transformations or purification steps.

Example of a Stepwise Preparation

Step No. Description Reagents/Conditions Notes
1 Synthesis of 4-amino-1H-pyrazole-3-carboxylic acid ester Arylhydrazononitrile + α-haloacid derivative, reflux in ethanol or suitable solvent Forms pyrazole ring with amino and ester groups
2 Hydrolysis of ester to carboxylic acid Aqueous acid or base, reflux Converts ester to carboxylic acid
3 Boc protection of amino group Di-tert-butyl dicarbonate, base (e.g., triethylamine), dichloromethane, room temp Yields this compound

Research Findings and Analytical Data

  • Spectroscopic Characterization: NMR (1H and 13C), IR, and mass spectrometry are used to confirm the structure and purity of the Boc-protected pyrazole carboxylic acid.
  • NMR Data: Characteristic signals include tert-butyl group singlet (~1.4 ppm), aromatic pyrazole protons, and carboxylic acid proton.
  • IR Spectra: Show absorption bands for carbamate carbonyl (~1700 cm^-1), carboxylic acid (~1700–1720 cm^-1), and N–H stretching.
  • Purity: Typically assessed by HPLC or elemental analysis.

Summary Table of Preparation Methods

Method Starting Materials Key Reactions Advantages Limitations
Arylhydrazononitrile + α-haloacid derivatives Arylhydrazononitrile, α-haloacid derivatives Cyclization to 4-aminopyrazole ester, Boc protection, ester hydrolysis Direct access to 4-amino pyrazole derivatives, well-established Multi-step, requires careful control of reaction conditions
β-Ketonitrile + Hydrazine β-Ketonitrile, hydrazine hydrate Condensation to 5-aminopyrazole, Boc protection, ester hydrolysis Versatile, suitable for combinatorial synthesis May require optimization for specific substituents
Direct Boc protection of free amino pyrazole 4-amino-1H-pyrazole-3-carboxylic acid Boc2O protection under mild conditions Straightforward, mild reaction conditions Requires availability of free amino pyrazole

Chemical Reactions Analysis

Types of Reactions

4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

Inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)
Research has indicated that derivatives of pyrazole compounds can act as inhibitors for protein tyrosine phosphatase 1B, which is a target for the treatment of type 2 diabetes and obesity. The structure-activity relationship (SAR) studies have shown that modifications to the pyrazole ring can enhance potency and selectivity against PTP1B .

Antifungal Activity
Recent studies have explored the antifungal properties of pyrazole derivatives, including those similar to 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazole-3-carboxylic acid. These compounds demonstrated higher activity against phytopathogenic fungi compared to traditional fungicides, suggesting their potential as agricultural fungicides .

Agricultural Applications

Fungicides
The compound has been investigated for its efficacy as a fungicide. Its structural features allow it to interact with fungal enzymes, disrupting their function and leading to cell death. The development of pyrazole-based fungicides could provide a new avenue for crop protection against resistant fungal strains .

Biochemical Research

Molecular Docking Studies
Molecular docking studies have been conducted to understand how the compound interacts with various biological targets. These studies help in predicting the binding affinity and activity of the compound against specific enzymes or receptors, aiding in the rational design of new therapeutic agents .

Case Studies

StudyFocusFindings
Study on PTP1B InhibitionSynthesis and SAR of pyrazole derivativesIdentified several potent inhibitors with favorable pharmacokinetics .
Antifungal Activity AssessmentEvaluation against phytopathogenic fungiCompounds showed significant antifungal activity superior to conventional agents .
Molecular Docking AnalysisInteraction with biological targetsProvided insights into binding mechanisms and potential modifications for improved efficacy .

Mechanism of Action

The mechanism of action of 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-3-carboxylic acid derivatives are extensively studied for their structural diversity and applications. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazole-3-carboxylic acid 4-BOC-amino, 3-carboxylic acid ~255.3 (estimated) Intermediate with protected amino group; used in multi-step synthesis.
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid 1-Allyl, 3-amino, 4-carboxylic acid 181.17 Free amino group enables direct amide coupling; used in pesticide synthesis.
4-Nitro-1H-pyrazole-3-carboxylic acid 4-Nitro, 3-carboxylic acid 173.11 Electron-withdrawing nitro group enhances acidity; precursor for antimicrobial agents.
4-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-3-carboxylic acid 4-BOC-piperidine, 3-carboxylic acid 295.34 BOC-protected piperidine adds conformational complexity; potential CNS drug intermediate.
4-(Allyloxy)-1-phenyl-1H-pyrazole-3-carboxylic acid 4-Allyloxy, 1-phenyl, 3-carboxylic acid 244.24 Allyloxy group improves lipophilicity; explored in agrochemicals.
5-({ethyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid Complex carbamoyl side chain, 4-carboxylic acid 249.23 Multi-substituted derivative with potential kinase inhibition activity.

Key Comparative Insights

Functional Group Impact: The BOC group in the target compound provides steric protection, reducing undesired side reactions (e.g., nucleophilic attacks) compared to analogs with free amino groups (e.g., 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid) . Nitro groups (e.g., in 4-nitro-1H-pyrazole-3-carboxylic acid) increase acidity (pKa ~1–2) due to electron withdrawal, whereas the BOC group in the target compound has minimal electronic effects but significant steric influence .

Synthetic Utility: The target compound’s BOC group is typically introduced via carbamate-forming reactions (e.g., using di-tert-butyl dicarbonate) and removed with trifluoroacetic acid (TFA) . In contrast, allyloxy or allyl substituents (e.g., in and ) are introduced via alkylation or Mitsunobu reactions .

Biological Relevance: Analogs like 4-[1-(4-carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid () exhibit antimicrobial activity (MIC = 1.56 µg/mL) due to their hydrazone moiety, whereas the BOC-protected target compound is less likely to show direct bioactivity unless deprotected .

Physicochemical Properties :

  • The BOC group enhances lipophilicity (logP ~2.5 estimated) compared to polar derivatives like 4-nitro-1H-pyrazole-3-carboxylic acid (logP ~0.8). This impacts membrane permeability in drug design .

Biological Activity

4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazole-3-carboxylic acid, with the chemical formula C9H13N3O4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • IUPAC Name : 4-((tert-butoxycarbonyl)amino)-1H-pyrazole-3-carboxylic acid
  • CAS Number : 896466-71-0
  • Molecular Weight : 227.22 g/mol

The biological activity of this compound is primarily linked to its interactions with various biological targets. Notably, it has been studied in relation to:

  • Fms-like receptor tyrosine kinase 3 (FLT3) : A promising target in the treatment of acute myeloid leukemia (AML). Modifications to pyrazole derivatives have shown potent inhibitory effects on FLT3, indicating that similar compounds may exhibit comparable activities .
  • Carbonic Anhydrase Inhibition : Pyrazole carboxylic acids have been explored as inhibitors of specific isoforms of carbonic anhydrase (CA), which are implicated in various malignancies. The inhibition mechanism involves interference with the zinc ion within the enzyme's active site .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Study Target Activity IC50 Value (nM) Notes
Study 1FLT3Inhibition0.089Strong activity against FLT3 mutants .
Study 2CAInhibition0.21Significant antiproliferative activity against hypoxic tumor cell lines .
Study 3VariousAntiproliferative<1000Broad-spectrum anti-cancer activity across NCI60 cell lines .

Case Studies

  • FLT3 Inhibition in AML :
    • A study synthesized various pyrazole derivatives and identified a compound (8t) that exhibited an IC50 of 0.089 nM against FLT3. This compound also showed efficacy against multiple FLT3 mutants, demonstrating its potential as a lead candidate for AML therapy .
  • Carbonic Anhydrase Inhibition :
    • Research into heteroaryl-pyrazole carboxylic acids revealed that certain derivatives effectively inhibited human carbonic anhydrase isoforms. One compound demonstrated a Ki value of 0.21 μM against hCA XII and exhibited significant antiproliferative effects on tumor cells under hypoxic conditions .

Q & A

Basic Synthesis Methods

Q1. How is 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazole-3-carboxylic acid synthesized in laboratory settings? Methodological Answer: The synthesis typically involves a multi-step approach:

Condensation Reaction : Start with a pyrazole core, such as ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, formed via condensation of 4-methylbenzenesulfonylhydrazide with cyanoacrylates .

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to protect the amino group .

Hydrolysis : Convert the ester to the carboxylic acid using aqueous NaOH or LiOH in tetrahydrofuran (THF)/water, followed by acidification with HCl .
Key side reactions include over-alkylation or Boc-group hydrolysis, mitigated by controlled reaction times and anhydrous conditions .

Structural Characterization

Q2. What spectroscopic and crystallographic methods confirm the compound’s structure? Methodological Answer:

  • X-ray Crystallography : Resolves intermolecular hydrogen bonds (e.g., N–H···O) critical for crystal packing. For example, similar pyrazole derivatives show bond lengths of ~1.35 Å for C=O and ~1.45 Å for C–N .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 10.5–12.0 ppm (carboxylic acid proton) and δ 150–160 ppm (Boc carbonyl carbon) .
    • IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch of carboxylic acid and Boc group) .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ with expected m/z .

Handling and Safety

Q3. What safety protocols are recommended for handling this compound? Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation; similar pyrazole-carboxylic acids exhibit acute oral toxicity (LD₅₀ ~300 mg/kg in rodents) .
  • Spill Management : Neutralize with sodium bicarbonate, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .

Advanced Computational Studies

Q4. How can molecular docking predict this compound’s bioactivity? Methodological Answer:

  • Software : Use AutoDock Vina or Schrödinger Suite for docking into target proteins (e.g., dihydrofolate reductase).
  • Protocol :
    • Prepare the ligand (protonation states optimized at pH 7.4) and protein (PDB: 1KMS).
    • Define the active site using residues within 10 Å of the co-crystallized ligand.
    • Analyze binding poses for hydrogen bonds (e.g., with Asp27 or Lys55) and hydrophobic interactions .
  • Validation : Compare docking scores (e.g., ΔG ≈ -9.0 kcal/mol) to known inhibitors .

Pharmacological Activity

Q5. What in vitro assays assess nitric oxide (NO) modulation? Methodological Answer:

  • Griess Assay : Measure nitrite (NO₂⁻) levels in RAW 264.7 macrophage supernatants after LPS stimulation. Incubate cells with the compound (10–100 µM) for 24 hr, then react supernatant with sulfanilamide and NEDD. Absorbance at 540 nm quantifies NO release .
  • Dose-Response : IC₅₀ values for NO inhibition can guide anti-inflammatory potential .

Crystallographic Analysis

Q6. How do intermolecular interactions influence solid-state properties? Methodological Answer:

  • Hydrogen Bonding : N–H···O bonds (2.8–3.0 Å) stabilize the lattice, increasing melting points (~150–160°C) .
  • Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., 60% H-bonding, 30% van der Waals) using CrystalExplorer .
  • Thermogravimetry (TGA) : Decomposition above 200°C correlates with hydrogen bond stability .

Synthetic Challenges

Q7. How are side reactions during Boc protection mitigated? Methodological Answer:

  • Competing Hydrolysis : Avoid aqueous conditions; use anhydrous DCM and molecular sieves.
  • Catalysis : Add DMAP (5 mol%) to accelerate Boc incorporation at 0°C .
  • Monitoring : TLC (hexane/ethyl acetate 3:1) or HPLC (C18 column, 220 nm) tracks reaction progress .

Stability Studies

Q8. How does pH affect the compound’s stability? Methodological Answer:

  • Accelerated Testing : Store solutions (1 mg/mL) in buffers (pH 2–9) at 40°C for 7 days.
  • HPLC Analysis : Mobile phase: 0.1% TFA in acetonitrile/water (70:30). Degradation products (e.g., free amine at pH <4) appear as new peaks .
  • Kinetics : Pseudo-first-order degradation rate constants (k ≈ 0.01 h⁻¹ at pH 7) .

Analytical Method Development

Q9. What HPLC conditions optimize quantification? Methodological Answer:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient from 10% to 90% acetonitrile in 0.1% formic acid over 20 min.
  • Detection : UV at 254 nm; retention time ~8.5 min .
  • Validation : Linearity (R² >0.999), LOD (0.1 µg/mL), LOQ (0.3 µg/mL) per ICH Q2(R1) .

Mechanistic Studies

Q10. How do kinetic studies elucidate synthesis mechanisms? Methodological Answer:

  • Rate Law Determination : Vary concentrations of hydrazide and cyanoacrylate under pseudo-first-order conditions.
  • In Situ Monitoring : Use FTIR to track carbonyl intermediate formation (e.g., 1720 cm⁻¹) .
  • Arrhenius Plot : Calculate activation energy (Eₐ ≈ 50 kJ/mol) from rate constants at 25–60°C .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazole-3-carboxylic acid

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